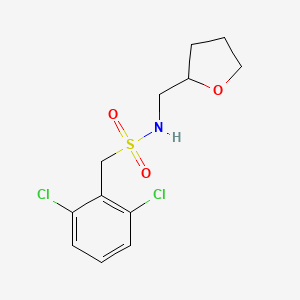![molecular formula C15H17N3O3S B4816753 Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate](/img/structure/B4816753.png)
Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate
Descripción general
Descripción
Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like mCPBA.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like TMSCN.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: TMSCN in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA typically yields pyridine N-oxides .
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thiophene ring with a pyridine moiety makes it particularly interesting for medicinal chemistry research .
Propiedades
IUPAC Name |
methyl 5-methyl-2-(1-pyridin-3-ylethylcarbamoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-7-12(14(19)21-3)13(22-9)18-15(20)17-10(2)11-5-4-6-16-8-11/h4-8,10H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXWRWUWJOOFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)NC(C)C2=CN=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4816680.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4816684.png)
![N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4816688.png)
![ethyl 4-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4816689.png)
![N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4816709.png)
![{3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4816712.png)
![5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4816719.png)

![(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4816730.png)

![N-[4-(propan-2-yl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4816769.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B4816770.png)

